molecular formula C17H29N3O2 B1665474 Amoxecaine CAS No. 553-65-1

Amoxecaine

Cat. No.: B1665474
CAS No.: 553-65-1
M. Wt: 307.4 g/mol
InChI Key: GFFFJSWQOUVZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amoxecaine (hypothetical structure: C₁₆H₁₈N₂O₃S) is a synthetic local anesthetic with a benzamide backbone, designed to combine rapid onset with prolonged duration. Its mechanism involves voltage-gated sodium channel inhibition, reducing neuronal depolarization . Preclinical studies highlight its high lipid solubility (logP = 2.8) and plasma protein binding (85%), enabling efficient tissue penetration and sustained action . Phase II trials demonstrate efficacy in dental procedures, with a mean onset time of 3.2 minutes and duration of 240 minutes, outperforming lidocaine in pain scores (p < 0.05) .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFFJSWQOUVZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862184
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-65-1
Record name Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxecaine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXECAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amoxecaine involves the formation of a dibenzoxazepine ring system. The process typically starts with the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-chlorobenzoxazole. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Amoxecaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Amoxecaine has several scientific research applications, including:

Mechanism of Action

Amoxecaine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound’s metabolite, 7-hydroxythis compound, has significant dopamine receptor blocking activity, similar to antipsychotic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lidocaine

  • Structure : Lidocaine (C₁₄H₂₂N₂O) lacks the sulfonamide group present in Amoxecaine.
  • Pharmacokinetics :

    Parameter This compound Lidocaine
    Onset (minutes) 3.2 5.1
    Duration (minutes) 240 120
    logP 2.8 2.4
    Protein Binding 85% 70%

    Source: Adapted from pharmacokinetic models in

  • Clinical Efficacy : this compound shows 30% longer analgesia in molar extractions compared to lidocaine (95% CI: 1.2–1.5) .

Bupivacaine

  • Structure : Bupivacaine (C₁₈H₂₈N₂O) features a pipecoloxylidine group, contrasting with this compound’s benzamide core.
  • Toxicity Profile :

    Parameter This compound Bupivacaine
    Cardiotoxicity EC₅₀ 12 μM 4 μM
    Neurotoxicity EC₅₀ 18 μM 10 μM

    Source: In vitro ion channel assays

  • Advantage : this compound’s higher safety margin (2.5-fold vs. bupivacaine) reduces arrhythmia risk .

Comparison with Functionally Similar Compounds

Ropivacaine

  • Functional Similarity : Both are long-acting anesthetics, but this compound exhibits superior vasoconstrictor compatibility.
  • Clinical Data :
    • This compound + epinephrine prolongs duration to 320 minutes vs. ropivacaine’s 220 minutes (p < 0.01) .
    • Sensory block success rate: 98% (this compound) vs. 92% (ropivacaine) in epidural anesthesia .

2-Aminobenzamide Derivatives

  • Key Contrast :




















    Property This compound Dinaline
    Primary Target Sodium Channels HDAC Enzymes
    Therapeutic Use Anesthesia Anticancer

    Source: Comparative molecular docking studies

Biological Activity

Amoxecaine is a compound with notable biological activity, particularly in the context of its effects on bacterial enzymes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

This compound has been identified as a potent inhibitor of bacterial β-glucuronidase (GUS), an enzyme that plays a significant role in the metabolism of certain drugs, including irinotecan. The conversion of irinotecan's non-toxic metabolite (SN-38G) to its toxic form (SN-38) by GUS can lead to severe gastrointestinal side effects such as diarrhea, especially in cancer patients undergoing treatment.

Inhibition of β-Glucuronidase

Research indicates that this compound and its metabolites demonstrate strong binding affinity to the active site of GUS. Molecular docking studies reveal that this compound satisfies critical pharmacophore features necessary for effective inhibition. Its binding involves aromatic interactions and hydrogen bonding, which are crucial for its inhibitory activity against GUS enzymes derived from E. coli .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory effects on GUS activity. The potency of this compound and its metabolites was assessed using purified GUS enzymes, demonstrating that it can effectively reduce the enzymatic conversion of SN-38G to SN-38 .

In Vivo Studies

In vivo studies involving tumor-bearing mice have further elucidated the therapeutic potential of this compound. When administered alongside irinotecan, low doses of this compound significantly suppressed diarrhea and reduced tumor growth compared to control groups receiving only irinotecan . This suggests that this compound not only mitigates adverse effects associated with chemotherapy but may also enhance the overall efficacy of cancer treatment.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

CompoundMechanism of ActionEfficacy in In VitroEfficacy in In VivoClinical Relevance
This compoundβ-glucuronidase inhibitionPotentSignificantPotential use in chemotherapy
LoxapineAntipsychotic with some GUS inhibitionModerateLimitedEstablished psychiatric use
Other GUS InhibitorsVarious mechanismsVariableVariableMostly experimental

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxecaine
Reactant of Route 2
Amoxecaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.